[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea
Description
[(E)-{[3-(Trifluoromethyl)phenyl]methylidene}amino]thiourea is a thiourea derivative characterized by a trifluoromethylphenyl group attached to a methylideneamino-thiourea scaffold. The (E)-configuration of the methylideneamino group introduces rigidity and planar geometry, influencing molecular interactions such as hydrogen bonding and π-stacking. The trifluoromethyl (-CF₃) substituent is electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .
Properties
IUPAC Name |
[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMOASDCOFPTD-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-(trifluoromethyl)benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, showing cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells . The compound may also inhibit specific enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The (E)-methylideneamino group in the target compound introduces conjugation, enhancing electronic delocalization compared to non-conjugated analogs like 3-(Trifluoromethyl)phenylthiourea .
- Bulky substituents (e.g., bromobenzoyl in Compound 10) reduce solubility but improve target binding via steric complementarity .
- Methoxy and trifluoromethoxy groups (e.g., AG, Compound 15) balance lipophilicity and polarity, influencing membrane permeability .
Key Observations :
- The trifluoromethyl group correlates with enhanced enzyme inhibition, as seen in AG’s α-amylase activity . The target compound’s conjugated system may further optimize binding to enzyme active sites.
- Compound 10’s high HIV protease inhibition (97.03%) highlights the role of aromatic substituents in blocking enzymatic pockets .
Crystallographic Data
- The methylideneamino group in the target compound likely forms intramolecular hydrogen bonds (N-H···S), as seen in related thioureas (e.g., ). Crystal structures of similar compounds show planar arrangements with dihedral angles <10° between aromatic and thiourea planes, enhancing packing efficiency .
Biological Activity
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is a complex organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a thiourea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C17H16F3N3O2S
- Molecular Weight : 383.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated enhanced antibacterial effects when combined with fluoride, particularly against Staphylococcus aureus. This synergy improves the retention of fluoride ions, leading to increased bacterial cell damage and biofilm disruption .
Anticancer Activity
The compound's mechanism of action in cancer cells involves the modulation of specific molecular targets, leading to apoptosis. In vitro studies have shown that thiourea derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing programmed cell death.
Case Study: Anticancer Mechanism
A detailed analysis of a related thiourea derivative revealed that it binds to specific enzymes involved in cancer cell metabolism, effectively reducing their activity and promoting apoptosis. The study utilized various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection, confirming the compound's efficacy against multiple cancer cell lines.
Summary of Key Studies
The biological activity of this compound appears to be mediated through:
- Enzyme Inhibition : Binding to enzymes that regulate metabolic pathways in bacteria and cancer cells.
- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial disruption.
Q & A
Q. Q1. What are the standard synthetic routes for [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, and how do reaction conditions influence yield and purity?
A1. The compound is typically synthesized via condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic or basic conditions. Key steps include:
- Reagents : Ethanol or methanol as solvents, with catalytic HCl or acetic acid for protonation of the imine intermediate.
- Optimization : Temperature (60–80°C) and reaction time (4–6 hrs) significantly affect yield. Purity is enhanced by recrystallization in ethanol or column chromatography using ethyl acetate/hexane mixtures .
Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?
A2.
- NMR : H and C NMR confirm the E-configuration of the imine bond and the presence of the trifluoromethyl group.
- X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) reveal planar geometry at the thiourea moiety and intermolecular hydrogen bonding (N–H···S) stabilizing the structure .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 348.4) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in biological systems?
A3. The –CF group:
- Electron-withdrawing effects : Stabilizes the thiourea moiety via resonance, enhancing electrophilicity at the sulfur atom.
- Bioactivity : Increases lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., HIV-1 protease or gibberellin receptors). Computational studies (DFT) show reduced LUMO energy, favoring nucleophilic attack .
Q. Q4. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
A4. Discrepancies in IC values for enzyme inhibition (e.g., HIV-1 protease) arise from:
- Assay variability : Differences in buffer pH, temperature, or substrate concentration.
- Resolution : Standardize assays using recombinant enzymes and validate via molecular dynamics (MD) simulations to assess binding stability. Cross-reference with X-ray co-crystallography data to confirm binding modes .
Q. Q5. How can computational modeling guide the design of derivatives with improved bioactivity?
A5.
- Docking studies : Use Autodock 4.2 or Schrödinger Suite to predict binding affinities to targets like HIV-1 protease.
- QSAR models : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with activity. For example, extending the alkyl chain at the thiourea nitrogen improves gibberellin-like activity by 40% .
Q. Q6. What are the challenges in analyzing hydrogen-bonding networks in crystal structures, and how are they addressed?
A6.
- Disorder in solvates : Use SHELXL for refinement, applying restraints to thermal parameters of solvent molecules.
- Weak interactions : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis quantify contributions from C–H···π or π–π interactions .
Methodological Guidance
Q. Q7. How to optimize reaction conditions for scaling up synthesis without compromising purity?
A7.
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by controlling residence time.
- In-line monitoring : Use FTIR or Raman spectroscopy to track imine formation in real time .
Q. Q8. What strategies mitigate decomposition during biological assays?
A8.
- Stabilizers : Add 1–5% DMSO to aqueous buffers to prevent thiourea oxidation.
- Low-temperature storage : Store stock solutions at –20°C under inert gas (N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
